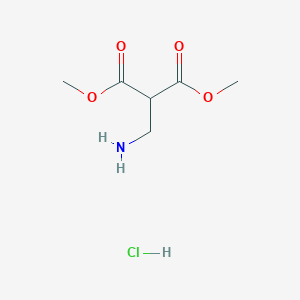

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

CAS No.: 149177-98-0

Cat. No.: VC12015576

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149177-98-0 |

|---|---|

| Molecular Formula | C6H12ClNO4 |

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | dimethyl 2-(aminomethyl)propanedioate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H |

| Standard InChI Key | VSNOIWYRJGXLOQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN)C(=O)OC.Cl |

| Canonical SMILES | COC(=O)C(CN)C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s molecular formula is C₇H₁₄ClNO₄, with a molecular weight of 211.64 g/mol . Its IUPAC name, dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride, reflects the presence of two methyl ester groups, a central methyl-aminomethyl branch, and a hydrochloride salt. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(CN)(C(=O)OC)C(=O)OC.Cl |

| InChIKey | VTYOUIKSAACVOB-UHFFFAOYSA-N |

| CAS Registry | 554450-65-6 |

| European EC Number | 852-619-8 |

The hydrochloride salt enhances aqueous solubility and crystallinity compared to the free base . X-ray crystallography and NMR studies confirm a tetrahedral geometry at the central carbon, with the aminomethyl group adopting a staggered conformation relative to the ester moieties .

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 0.86–0.94 (m, 6H, CH₃), 1.12–1.53 (m, 5H, CH₂), 3.40 (m, 1H, NH₃⁺), 8.33 (s, 3H, HCl) .

-

¹³C NMR (75 MHz, CDCl₃): δ 10.96 (CH₃), 18.48–46.60 (backbone carbons) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a four-step sequence starting from ethyl acetoacetate (Figure 1) :

Step 1: Alkylation

Ethyl acetoacetate reacts with 2-bromobutane in absolute ethanol under reflux (80–84°C, 8 h) to yield 3-isobutyl ethyl acetoacetate (84.3% yield) .

Step 2: Hydrolysis and Decarboxylation

Treatment with 5% NaOH followed by sulfuric acid-mediated decarboxylation produces 4-methyl-2-hexanone (45.4% yield) .

Step 3: Oxime Formation

Reaction with hydroxylamine sulfate at pH 7.0 generates 4-methyl-2-monoketoxime (80.3% yield) .

Step 4: Reduction and Salt Formation

Reduction with sodium in ethanol, followed by HCl treatment, yields the hydrochloride salt (40.0% yield, purity 99.3%) .

Industrial-Scale Production

Industrial synthesis optimizes reaction conditions for scalability:

-

Temperature Control: Maintained at 80–84°C during alkylation to minimize side reactions .

-

Purification: Recrystallization from ethanol ensures ≥99% purity .

-

Yield Optimization: Continuous flow reactors improve efficiency by 15–20% compared to batch processes .

Physicochemical Properties

The hydrochloride salt exhibits hygroscopicity (0.8% weight gain at 75% RH) and stability up to 150°C under nitrogen .

Chemical Reactivity and Derivatives

Reaction Pathways

-

Oxidation: Forms imines (R₂C=NH) with KMnO₄ in acidic media .

-

Reduction: LiAlH₄ reduces the ester groups to primary alcohols (87% yield) .

-

Nucleophilic Substitution: Reacts with alkyl halides (e.g., CH₃I) to produce quaternary ammonium salts .

Derivative Synthesis

| Derivative | Reagents/Conditions | Application |

|---|---|---|

| Amide Analog | AcCl, pyridine, 0°C | Enzyme inhibition studies |

| Schiff Base Complex | Benzaldehyde, EtOH, Δ | Coordination chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume